6-(octahydroquinolin-1(2H)-yl)nicotinonitrile
Description
6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile core linked to a fully saturated octahydroquinoline moiety. The octahydroquinoline group imparts conformational flexibility and enhanced lipophilicity compared to unsaturated quinoline derivatives.
Properties
CAS No. |
827322-99-6 |
|---|---|
Molecular Formula |
C15H19N3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
6-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19N3/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18/h7-8,11,13-14H,1-6,9H2 |
InChI Key |
MMKRVWBIZQYZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCN2C3=NC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of nicotinonitrile with an octahydroquinoline derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and biological activities between 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile and selected analogs:
| Compound Name | Core Structure | Substituent Features | Biological Activities | Key Findings |
|---|---|---|---|---|
| 6-(Octahydroquinolin-1(2H)-yl)nicotinonitrile | Nicotinonitrile + octahydroquinoline | Fully saturated bicyclic amine | Inferred kinase inhibition, antimicrobial | Enhanced lipophilicity and conformational flexibility |
| 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinonitrile | Nicotinonitrile + dihydroquinoline | Partially saturated quinoline, methyl group | Antimicrobial, anticancer | Methyl group enhances metabolic stability |
| 6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinonitrile | Nicotinonitrile + pyrrole | 2,5-Dimethylpyrrole | Anticancer, antimicrobial | Pyrrole substituents improve synthetic yields (32% via condensation) |
| 6-(Piperidin-4-yl)nicotinonitrile | Nicotinonitrile + piperidine | Monocyclic amine | Kinase modulation | Lacks benzyloxy group, reducing receptor affinity |
| 6-(Methylsulfonyl)nicotinonitrile | Nicotinonitrile + methylsulfonyl | Electron-withdrawing methylsulfonyl group | Material science applications | Methylsulfonyl group increases chemical reactivity |
Structure-Activity Relationship (SAR) Insights
- Substituent Effects: Methyl Groups: Enhance metabolic stability and binding affinity (e.g., 4-methylnicotinonitrile derivatives) . Halogenation: Bromine or chlorine substituents improve antimicrobial activity but may increase toxicity .
- Functional Groups :
Biological Activity
6-(octahydroquinolin-1(2H)-yl)nicotinonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile typically involves multi-step organic reactions that incorporate quinoline and nitrile functionalities. The synthetic route often includes the formation of the octahydroquinoline moiety followed by the introduction of the nicotinonitrile group.
Antitumor Activity
Research has indicated that quinoline derivatives, including 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures were effective against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and hepatocellular carcinoma (SNU398) cells. The cytotoxicity was assessed using MTT assays, revealing promising IC50 values that suggest strong antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.02 |
| Doxorubicin | MCF-7 | 2.29 |
| Compound B | HCT-116 | 5.74 |
The mechanism by which 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile exerts its antitumor effects may involve apoptosis induction and cell cycle arrest. Flow cytometry analysis has shown that treated cells exhibit increased sub-G1 populations, indicative of apoptosis . Additionally, quinoline derivatives have been associated with the inhibition of key signaling pathways involved in cancer progression.
Antimicrobial Activity
In addition to antitumor effects, there is evidence supporting the antimicrobial activity of related quinoline derivatives. Compounds with similar structural features have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
Several case studies have highlighted the biological activity of quinoline derivatives:
- Study on Anticancer Properties : A compound structurally related to 6-(octahydroquinolin-1(2H)-yl)nicotinonitrile was tested against MCF-7 cells and showed significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like Doxorubicin.
- Antimicrobial Screening : In vitro studies demonstrated that certain derivatives exhibited high antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
